4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
Description
Cyclooxygenase-2 Isoform Inhibition Dynamics
Polmacoxib exhibits selective but context-dependent inhibition of COX-2, a key enzyme in prostaglandin biosynthesis. In vitro studies demonstrate a baseline COX-2 inhibitory concentration (IC50) of 40 nM in isolated enzyme assays. However, this activity is modulated by interactions with carbonic anhydrase II (CAII), a companion target. When CAII is present at equimolar ratios (1:1), polmacoxib’s COX-2 inhibition potency decreases approximately 4-fold (IC50 = 160 nM), and further diminishes 17-fold (IC50 = 680 nM) at a 1:5 molar ratio of polmacoxib to CAII. This suggests CAII acts as a competitive binder, sequestering the drug away from COX-2 in compartments where both enzymes coexist.
The compound’s efficacy in cellular models remains robust despite this interplay. In human colon cancer cell lines (HCA-7 and HT-29), polmacoxib suppresses prostaglandin E2 (PGE2) production by >95% and 90%, respectively, at concentrations as low as 0.01 μg/mL. Structural analysis reveals that the benzenesulfonamide moiety anchors the molecule to COX-2’s hydrophobic pocket, while the fluorophenyl group stabilizes interactions with secondary binding residues. This binding mode differs from classical COX-2 inhibitors like celecoxib, which lack significant CA affinity.
Carbonic Anhydrase Isoform Interactions
Polmacoxib’s dual inhibitory profile extends to carbonic anhydrase isoforms CAI and CAII, with IC50 values of 210 nM and 95 nM, respectively. The drug’s sulfonamide group coordinates with the CA active-site zinc ion, while its furanone ring occupies a hydrophobic subpocket adjacent to the catalytic center. This interaction is critical for its tissue distribution: in erythrocytes, which express abundant CAII, polmacoxib forms stable complexes that reduce systemic bioavailability.
The compound’s CA inhibitory activity exhibits isoform specificity. While it potently inhibits CAI and CAII, it shows negligible effects on CAIV and CAIX even at micromolar concentrations. This selectivity likely arises from differences in active-site topography between cytosolic (CAI/II) and membrane-associated (CAIV/IX) isoforms. Kinetic studies indicate mixed-type inhibition against CAII, with a Ki of 82 nM.
Tissue-Specific Target Engagement Mechanisms
Polmacoxib’s pharmacokinetic behavior is governed by CA-dependent tissue partitioning. Erythrocytes, rich in CAII, sequester up to 85% of circulating drug, creating a reservoir that slowly releases active compound into CA-deficient tissues like inflamed joints. Synovial fluid in osteoarthritis patients contains <5% of the CA activity found in plasma, enabling unopposed COX-2 inhibition at the site of inflammation.
This compartmentalized action is quantified in preclinical models. In murine colorectal carcinoma xenografts, polmacoxib (7 mg/kg) reduces tumor volume by 62% through localized COX-2 suppression, while plasma prostaglandin levels remain unchanged. Similarly, in a transgenic mouse model of intestinal polyposis, the drug inhibits polyp formation by 89% without affecting gastric mucosal PGE2 synthesis. The table below summarizes key pharmacodynamic parameters:
Molecular dynamics simulations further elucidate tissue selectivity. In CAII-rich environments (e.g., blood), polmacoxib adopts a conformation that favors CA binding over COX-2 engagement. Conversely, in CA-poor inflammatory sites, the compound shifts to a COX-2-preferred state due to the absence of competitive CA binding. This dynamic equilibration underlies its localized anti-inflammatory effects.
Properties
Molecular Formula |
C18H16FNO4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[3-(2-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(13-5-3-4-6-14(13)19)16(24-18)11-7-9-12(10-8-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) |
InChI Key |
BTUAYXMLISLDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide |
| Molecular Formula | C18H16FNO4S |
| Molecular Weight | 361.39 g/mol |
| CAS Number | 301693-28-7 |
This compound is structurally characterized by a dihydrofuranone ring substituted with a 2-fluorophenyl group and a benzenesulfonamide moiety, making it a hybrid of aromatic and heterocyclic chemistry.
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Preparation of the Ketone Intermediate
- The starting material is often a fluorophenyl-substituted acetophenone derivative.
- This compound is synthesized via Friedel-Crafts acylation using aluminum chloride as a catalyst and acetyl chloride or related acyl chlorides.
- For example, 2-(2-fluorophenyl)acetyl chloride is reacted with an aromatic compound under controlled temperature (~5 °C) in dichloromethane solvent.
Step 2: C-Acylation and Cyclization to Form the Dihydrofuranone Ring
- The ketone intermediate undergoes reaction with α-bromoisobutyryl cyanide in the presence of a strong base such as sodium hydride, lithium diisopropylamide, or sodium butoxide.
- The reaction is performed in aprotic solvents like tetrahydrofuran, dioxane, or dimethylformamide at temperatures ranging from -20 °C to 30 °C.
- This step involves C-acylation followed by intramolecular cyclization to form the 5,5-dimethyl-4-oxo-4,5-dihydrofuran ring system.
Step 3: Formation of the Benzenesulfonamide Moiety
- The furanone intermediate is converted to a sulfonyl chloride derivative, typically by reaction with chlorosulfonic acid or related reagents.
- The activated sulfonyl chloride intermediate is then treated with ammonia or ammonium hydroxide in solvents such as tetrahydrofuran, dioxane, acetone, or acetonitrile.
- The reaction is conducted at low temperatures (-5 °C to 25 °C) for 1 to 2 hours to afford the final benzenesulfonamide compound.
Reaction Conditions Summary Table
Notes on Reaction Optimization and Scale-Up
- The choice of base and solvent critically affects the efficiency of the cyclization step. Lithium diisopropylamide and sodium hydride are preferred for their strong basicity and ability to promote intramolecular ring closure.
- Temperature control is essential to prevent side reactions, especially during acylation and sulfonamide formation.
- The sulfonyl chloride intermediate must be freshly prepared and handled under anhydrous conditions to ensure high reactivity.
- The final sulfonamide product can be purified by recrystallization from ethanol/toluene mixtures, as demonstrated in scale-up procedures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Its antibacterial and antiviral properties make it a candidate for studying the mechanisms of microbial inhibition.
Mechanism of Action
The mechanism of action of 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes that are crucial for the survival and proliferation of bacteria and cancer cells. The compound binds to the active site of these enzymes, blocking their activity and leading to cell death . The pathways involved include inhibition of folate synthesis in bacteria and disruption of cell cycle regulation in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
Key Observations :
- Fluorine Position : Polmacoxib’s 3-fluorophenyl group confers higher COX-2 selectivity compared to the 2-fluorophenyl variant, which is under preclinical study .
- Methyl Additions : The 5-fluoro-2-methylphenyl analog (301693-36-7) balances lipophilicity and metabolic stability, making it a candidate for prolonged action .
Biological Activity
4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide, also known as Polmacoxib Impurity 6, is a compound with significant biological activity, particularly in anti-inflammatory contexts. Its structure includes a sulfonamide group, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 301693-28-7 |
| Molecular Formula | C18H16FNO4S |
| Molecular Weight | 361.39 g/mol |
The compound has been synthesized and characterized for its potential therapeutic applications, especially in the field of anti-inflammatory drugs.
Research indicates that this compound selectively inhibits cyclooxygenase-2 (COX-2) while sparing cyclooxygenase-1 (COX-1), which is crucial for reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity is particularly beneficial in developing safer anti-inflammatory therapies.
In vitro Studies
In vitro studies have demonstrated that 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide exhibits significant anti-inflammatory effects. The compound was shown to reduce the production of pro-inflammatory cytokines in cell cultures .
Table: Summary of In Vitro Findings
| Study Reference | Concentration (µM) | Effect Observed |
|---|---|---|
| 10 | Significant reduction in IL-6 and TNF-alpha levels | |
| 50 | Inhibition of COX-2 activity |
In Vivo Studies
Animal model studies have supported the findings from in vitro experiments. Administration of the compound resulted in decreased inflammation markers and improved clinical symptoms in models of arthritis and other inflammatory conditions. The reduced side effects on the gastrointestinal tract were particularly noted compared to traditional NSAIDs .
Case Study: Arthritis Model
In a controlled study involving rats with induced arthritis, treatment with the compound resulted in:
- Reduction in paw swelling : Decreased by approximately 50% compared to untreated controls.
- Histological improvements : Reduced synovial inflammation and joint damage were observed upon histological examination of treated specimens.
Safety Profile
The safety profile of 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide appears favorable based on available data. It has shown lower toxicity levels when compared to conventional NSAIDs at similar therapeutic doses .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a fluorophenyl-substituted dihydrofuran precursor with a benzenesulfonamide moiety. A stepwise approach includes:
Precursor synthesis : Cyclization of 2-fluorophenyl ketones with dimethyl malonate under acidic conditions to form the dihydrofuran core .
Sulfonamide incorporation : Nucleophilic substitution or coupling reactions using sulfonyl chlorides or activated intermediates .
Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Purity is verified via HPLC (≥95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural features?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, dimethyl groups at δ 1.3–1.5 ppm) .
- X-ray Crystallography : Resolves dihydrofuran ring conformation and sulfonamide hydrogen-bonding networks (e.g., C=O···H–N interactions at 2.8–3.1 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 414.12) .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s electronic configuration and binding interactions with biological targets?
- Methodological Answer : The electron-withdrawing fluorine atom alters the aromatic ring’s electron density, enhancing dipole interactions with protein residues (e.g., kinase ATP-binding pockets). Computational studies (DFT or molecular docking) predict:
- Reduced electron density at the ortho position (F-substituted) compared to non-fluorinated analogs.
- Increased binding affinity (ΔG = −8.2 kcal/mol) due to fluorine’s hydrophobic and electrostatic effects .
Experimental validation involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. A systematic approach includes:
Reproducibility checks : Re-testing under standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
Structural analogs comparison : Testing derivatives (e.g., 4-bromophenyl or dimethoxyphenyl variants) to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a target enzyme?
- Methodological Answer : SAR strategies include:
- Core modifications : Introducing electron-donating groups (e.g., methoxy) to the benzenesulfonamide ring to enhance hydrogen bonding .
- Side-chain diversification : Replacing dimethyl groups with spirocyclic or chiral substituents to modulate steric hindrance .
- Pharmacophore mapping : Overlaying crystal structures (e.g., PDB: 6FJ) to identify critical binding motifs .
Data tables comparing IC values and selectivity indices guide prioritization (e.g., Table 1).
Key Notes
- Methodological Focus : Emphasis on experimental design, reproducibility, and computational validation.
- Advanced vs. Basic : Clear demarcation between foundational characterization (basic) and mechanistic/optimization studies (advanced).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
